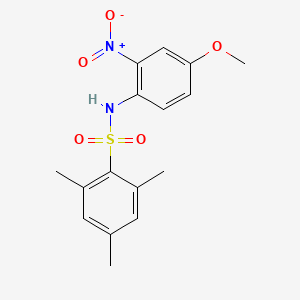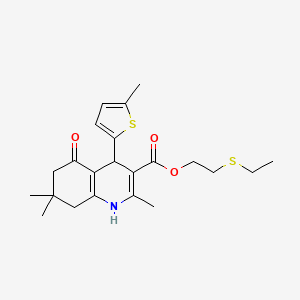![molecular formula C17H18N2O3S B5130493 N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide, commonly known as BTEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB is a yellow crystalline powder and is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of BTEMB is not fully understood. However, it has been proposed that BTEMB exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTEMB has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
BTEMB has been shown to exhibit various biochemical and physiological effects. BTEMB has been shown to inhibit the production of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator. BTEMB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in the inflammatory response. Additionally, BTEMB has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
実験室実験の利点と制限
BTEMB has several advantages and limitations for lab experiments. One of the advantages of BTEMB is its potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Another advantage of BTEMB is its anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of BTEMB is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of BTEMB. One potential direction is the development of BTEMB-based anticancer drugs. Another potential direction is the development of BTEMB-based anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
Conclusion
In conclusion, BTEMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB has been shown to exhibit potent antitumor and anti-inflammatory activity, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
合成法
The synthesis of BTEMB involves a multi-step reaction process. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. The second step involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 2-mercaptoethylamine to form 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide. The final step involves the reaction of 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide with benzyl chloride to form BTEMB.
科学的研究の応用
BTEMB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTEMB has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTEMB has also been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-15(8-5-9-16(13)19(21)22)17(20)18-10-11-23-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYFDNOKZTGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(benzylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide](/img/structure/B5130417.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)


![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)

